![molecular formula C6H10N4 B3249382 N-(2-aminoethyl)pyridazin-3-amine CAS No. 193473-68-6](/img/structure/B3249382.png)
N-(2-aminoethyl)pyridazin-3-amine
Overview
Description
N-(2-aminoethyl)pyridazin-3-amine is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . They are classified according to the number of alkyl or aryl groups attached to nitrogen .
Scientific Research Applications
Synthesis and Pharmacological Activity
- A study highlights the synthesis of pyridazine derivatives and their potential antimicrobial activity against various microorganisms, suggesting the compound's relevance in developing antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).
Utility in Medicinal Chemistry
- Research indicates the utility of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, derived from aminomethylation reactions, in medicinal chemistry for their potential to adapt to the three-dimensional binding sites of biological targets (Schmid, Schühle, & Austel, 2006).
Role in SSAO Inhibitor Synthesis
- N-(2-aminoethyl)pyridazin-3-amine derivatives have been synthesized and evaluated for their inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), indicating their potential role in developing SSAO inhibitors (Haider, Hochholdinger, Mátyus, & Wobus, 2010).
Contribution to Synthetic Organic Chemistry
- The compound's derivatives have been used in palladium-catalyzed aminomethylamination, contributing to the synthesis of crucial building blocks in synthetic organic chemistry and the rapid synthesis of drugs like Alosetron (Li, Zhou, Yu, & Huang, 2017).
Applications in Preparing Hydrazino Acids
- Research has been conducted on the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives, indicating the compound's use in creating diverse functional groups in amino acids (Hannachi, Vidal, Mulatier, & Collet, 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that pyridazinone derivatives, which are structurally similar to n-(2-aminoethyl)pyridazin-3-amine, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
Amines, which are part of the compound’s structure, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . This suggests that the compound might interact with its targets through the amine functional group.
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities
Pharmacokinetics
The compound’s predicted density is 1196±006 g/cm3, and its predicted boiling point is 3830±220 °C . These properties might influence its bioavailability and pharmacokinetics.
Result of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other activities . It’s plausible that N-(2-aminoethyl)pyridazin-3-amine might have similar effects due to its structural similarity with pyridazinone derivatives.
properties
IUPAC Name |
N'-pyridazin-3-ylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-3-5-8-6-2-1-4-9-10-6/h1-2,4H,3,5,7H2,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADBRFVVWDZQLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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